molecular formula C17H16N4O6 B11337279 (5Z)-5-[1-acetyl-5-(1,3-benzodioxol-5-yl)pyrazolidin-3-ylidene]-6-hydroxy-3-methylpyrimidine-2,4(3H,5H)-dione

(5Z)-5-[1-acetyl-5-(1,3-benzodioxol-5-yl)pyrazolidin-3-ylidene]-6-hydroxy-3-methylpyrimidine-2,4(3H,5H)-dione

Cat. No.: B11337279
M. Wt: 372.3 g/mol
InChI Key: ACPFJYVESDBCGM-UHFFFAOYSA-N
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Description

5-[1-ACETYL-5-(2H-1,3-BENZODIOXOL-5-YL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-6-HYDROXY-3-METHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a benzodioxole moiety, a pyrazole ring, and a tetrahydropyrimidine-dione core, making it a subject of study for its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[1-ACETYL-5-(2H-1,3-BENZODIOXOL-5-YL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-6-HYDROXY-3-METHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the use of a Pd-catalyzed C-N cross-coupling reaction to introduce the benzodioxole group . This is followed by a series of reactions including bromination, amination, and cyclization to form the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the use of scalable reactions such as Pd-catalyzed cross-coupling and efficient purification techniques would be essential for any large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-[1-ACETYL-5-(2H-1,3-BENZODIOXOL-5-YL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-6-HYDROXY-3-METHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Various substitution reactions can be employed to replace specific atoms or groups within the molecule, allowing for the creation of derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions . The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of functionalized analogs .

Scientific Research Applications

5-[1-ACETYL-5-(2H-1,3-BENZODIOXOL-5-YL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-6-HYDROXY-3-METHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action for 5-[1-ACETYL-5-(2H-1,3-BENZODIOXOL-5-YL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-6-HYDROXY-3-METHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets. For instance, it has been shown to cause cell cycle arrest and induce apoptosis in certain cancer cell lines by modulating microtubule assembly . The compound interacts with tubulin, a key protein in microtubule formation, thereby disrupting cell division and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-[1-ACETYL-5-(2H-1,3-BENZODIOXOL-5-YL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-6-HYDROXY-3-METHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE apart is its combination of structural elements, which confer unique biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications in scientific research.

Properties

Molecular Formula

C17H16N4O6

Molecular Weight

372.3 g/mol

IUPAC Name

5-[2-acetyl-3-(1,3-benzodioxol-5-yl)-3,4-dihydropyrazol-5-yl]-6-hydroxy-1-methylpyrimidine-2,4-dione

InChI

InChI=1S/C17H16N4O6/c1-8(22)21-11(9-3-4-12-13(5-9)27-7-26-12)6-10(19-21)14-15(23)18-17(25)20(2)16(14)24/h3-5,11,24H,6-7H2,1-2H3,(H,18,23,25)

InChI Key

ACPFJYVESDBCGM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=C(N(C(=O)NC2=O)C)O)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

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